Thiourea-13C,15N2
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines under various conditions. For example, Saeed et al. (2010) reported the synthesis of thiourea derivatives containing a thiazole moiety, characterized by IR, 1H, and 13C NMR, mass spectrometry, and elemental analysis (Saeed, Rashid, Jones, Hussain, & Bhatti, 2010). Similarly, Yusof et al. (2010) synthesized and characterized N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives using spectroscopic techniques (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is typically characterized using X-ray diffraction and NMR spectroscopy. The crystal structure of these compounds reveals insights into their molecular geometry and intramolecular interactions. For instance, the study by Saeed et al. (2010) detailed the crystal structure of a thiourea derivative, highlighting the presence of a strong intramolecular hydrogen bond (Saeed et al., 2010).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, owing to their reactive functional groups. They are known for their antifungal activity, as demonstrated by Saeed et al. (2010), where thiourea derivatives showed broad-spectrum antifungal properties (Saeed et al., 2010). Their reactivity with other chemical species can lead to the formation of complex compounds with potential applications in medicinal chemistry and materials science.
Scientific Research Applications
Structure and Stereochemistry Assignment : Thiourea-13C,15N2 is utilized in the assignment of structures and stereochemistries of isomeric bicyclo[2.2.2]octenedione derivatives resulting from reactions with perezone (Reynolds et al., 1995).
Lipid Bilayer Transport Agents : It functions as a potent chloride-bicarbonate exchange agent at low concentrations in POPC and POPC/cholesterol membranes (Andrews et al., 2011).
Metals Analysis in Spectrometry : Thiourea is employed for pre-reduction and masking interferences in the determination of various metals by hydride generation inductively coupled plasma atomic emission spectrometry (Uggerud & Lund, 1995).
Agricultural Growth and Yield Enhancement : It inhibits nitrification, urease, and urea hydrolysis, stimulating plant growth and increasing yield (Zhang De-sheng, 2003).
Therapeutic and Industrial Applications : Thioureas have numerous applications in therapeutics and non-restorative exercises in industry and research science (Jambi, 2019).
Clinical Applications : 13C-thiourea shows promise in noninvasive detection of H2O2 in vivo, potentially benefiting clinical applications in diseases like cancer and inflammation (Wibowo et al., 2017).
Metabolism Alteration in Biological Studies : It can alter the metabolism of I131 in ammocoetes larvae (Clements‐Merlini, 1962).
Targeting Melanotic Melanoma : Thiourea derivatives like 2-thiouracil have been used for selective targeting of melanotic melanoma (Mårs & Larsson, 1996).
Medicinal Chemistry : They exhibit various biological activities such as antituberculosis, anti-HIV, analgesic, anti-inflammatory, antimicrobial, and more (Kumavat et al., 2013).
Improving Stress Tolerance in Crops : Thiourea improves stress tolerance potential in crops like maize, enhancing growth, yield, and callus quantity and quality (Sanaullah, 2016).
Antimicrobial and Cytotoxic Activities : Ferrocene-based thioureas exhibit significant antimicrobial and cytotoxic activities (Asghar et al., 2018).
Bleaching Process Study : NMR spectroscopy is used to investigate the reaction of thiourea with hydrogen peroxide under bleaching conditions (Arifoglu et al., 1992).
Safety And Hazards
properties
IUPAC Name |
bis(15N)(azanyl)(113C)methanethione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-VMIGTVKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=S)([15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583986 | |
Record name | (~13~C,~15~N_2_)Thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiourea-13C,15N2 | |
CAS RN |
285977-83-5 | |
Record name | (~13~C,~15~N_2_)Thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285977-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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